molecular formula C13H14N2O4 B2837670 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid CAS No. 1268974-15-7

2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid

Cat. No.: B2837670
CAS No.: 1268974-15-7
M. Wt: 262.265
InChI Key: ILFJDGIIVXIPLQ-UHFFFAOYSA-N
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Description

2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid typically involves the condensation of 3,4-pyridinedicarboxylic acid with amines . This reaction can be facilitated by microwave irradiation, which has been shown to improve yields and reaction times . Another method involves the use of malonthioamides and malonamidines with acetylpyruvate in a one-pot multicomponent protocol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, can be applied to scale up the production of this compound.

Mechanism of Action

The mechanism of action of 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid involves its interaction with specific molecular targets. For example, as an inhibitor of NAMPT, the compound interferes with the enzyme’s ability to catalyze the conversion of nicotinamide to nicotinamide mononucleotide, a key step in the NAD+ biosynthesis pathway . This inhibition can lead to decreased cellular NAD+ levels, affecting various metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-c]pyridine derivatives such as:

Uniqueness

What sets 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit multiple enzymes and its potential therapeutic effects make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-7(2)5-10(13(18)19)15-11(16)8-3-4-14-6-9(8)12(15)17/h3-4,6-7,10H,5H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFJDGIIVXIPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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